Multi-Compendial Certification: USP, EP, JP, and BP Compliance Provides Global Regulatory Coverage
This Famotidine sulfamoyl propanamide standard is characterized to meet the stringent requirements of the USP, EP, JP, and BP pharmacopoeias simultaneously [1]. In contrast, many other Famotidine impurity standards are certified against only one or two of these compendia (e.g., USP-only or EP-only). For example, a standard certified only for EP may not be directly suitable for a USP monograph-based method without additional bridging studies. The multi-compendial certification ensures a single, globally accepted reference material can be used for product release in multiple regulatory jurisdictions, simplifying inventory and reducing requalification costs [1].
| Evidence Dimension | Number of Official Pharmacopoeial Certifications Met |
|---|---|
| Target Compound Data | USP, EP, JP, BP (four major compendia) |
| Comparator Or Baseline | Typical single-compendial impurity standard (e.g., USP-only or EP-only) or non-certified material |
| Quantified Difference | Compliance with 4 compendia versus 1 or 2 compendia |
| Conditions | Based on manufacturer's product specification and certification documentation |
Why This Matters
A multi-compendial standard eliminates the need to purchase, qualify, and maintain multiple region-specific standards, directly reducing operational costs and analytical method transfer complexity for global pharmaceutical operations.
- [1] Veeprho. Famotidine EP Impurity C (CAS 106433-44-7) Product Page. Published July 27, 2022. View Source
